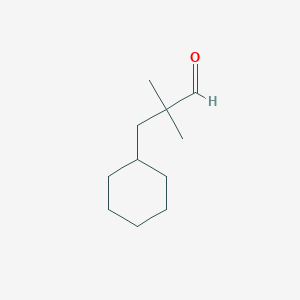

3-Cyclohexyl-2,2-dimethylpropanal

Overview

Description

3-Cyclohexyl-2,2-dimethylpropanal is a chemical compound with the molecular formula C11H20O . It has a molecular weight of 168.28 .

Molecular Structure Analysis

The molecular structure of 3-Cyclohexyl-2,2-dimethylpropanal is characterized by a cyclohexyl group (a six-membered carbon ring), a 2,2-dimethylpropanal group (a three-carbon chain with two methyl groups attached to the second carbon), and an aldehyde group (a carbon double-bonded to an oxygen) at the end of the three-carbon chain .Chemical Reactions Analysis

While specific chemical reactions involving 3-Cyclohexyl-2,2-dimethylpropanal are not available, aldehydes like this compound generally undergo a variety of reactions, including nucleophilic addition and oxidation .Physical And Chemical Properties Analysis

3-Cyclohexyl-2,2-dimethylpropanal is characterized by certain physical and chemical properties. For instance, it has a molecular weight of 168.28 . Other properties such as boiling point, melting point, and solubility could not be found in the available resources .Scientific Research Applications

Fragrance Industry

3-Cyclohexyl-2,2-dimethylpropanal: is used in the fragrance industry due to its unique scent profile. It can be utilized to create new fragrances, especially those that require a muguet-like odor note, which is reminiscent of lilies of the valley . The compound offers stability under various conditions, which is highly valued in perfume compositions.

Analytical Chemistry

In analytical chemistry, 3-Cyclohexyl-2,2-dimethylpropanal can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . These methods are crucial for determining the purity, molecular structure, and concentration of the compound in various mixtures.

Organic Synthesis

This compound may serve as an intermediate in organic synthesis processes. Its structure allows for potential modifications and reactions that can lead to the creation of new molecules with desired properties for further research and development .

Future Directions

The future directions for research on 3-Cyclohexyl-2,2-dimethylpropanal could include exploring its potential applications in various fields such as pharmaceuticals, materials science, and chemical synthesis . Further studies could also focus on its environmental impact and ways to mitigate any potential hazards .

Mechanism of Action

Target of Action

Aldehydes like 2,2-dimethylpropanal often react with nucleophiles, which could be various biological targets such as proteins or DNA. The specific targets would depend on the exact biological context and the specific properties of “3-Cyclohexyl-2,2-dimethylpropanal”.

Mode of Action

Aldehydes can form covalent bonds with nucleophilic sites on biological molecules, potentially altering their function . The cyclohexyl group in “3-Cyclohexyl-2,2-dimethylpropanal” could influence how this compound interacts with its targets.

Biochemical Pathways

Without specific information on “3-Cyclohexyl-2,2-dimethylpropanal”, it’s hard to say which biochemical pathways might be affected. Aldehydes can participate in a variety of reactions, including condensation reactions and redox reactions .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “3-Cyclohexyl-2,2-dimethylpropanal” would depend on various factors, including its size, polarity, and the presence of functional groups. Aldehydes are often metabolized in the body by enzymes such as aldehyde dehydrogenases .

Result of Action

The molecular and cellular effects of “3-Cyclohexyl-2,2-dimethylpropanal” would depend on its specific targets and mode of action. Aldehydes can have various effects, ranging from enzyme inhibition to DNA damage .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “3-Cyclohexyl-2,2-dimethylpropanal”. For example, certain conditions might enhance or inhibit its reactivity with target molecules .

properties

IUPAC Name |

3-cyclohexyl-2,2-dimethylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O/c1-11(2,9-12)8-10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYUCWZNORZNDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1CCCCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Chloro-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B1432612.png)

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1432614.png)

![3',4'-dihydro-2'H-spiro[oxane-4,1'-pyrrolo[1,2-a]pyrazine]](/img/structure/B1432618.png)

![2-(2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B1432623.png)